3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)28-12-17-22-18(23-26-17)13-8-10-14(27-2)11-9-13/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZSBCYRZWZCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one can involve several steps, starting from basic precursors:
Starting Materials: The synthesis often begins with quinazolinone, ethyl derivatives, and oxadiazoles.
Reaction Steps: Typical reactions may include nucleophilic substitutions, cyclization reactions, and sulfide bridge formations under controlled conditions.
Conditions: The conditions are often optimized with specific solvents like dimethyl sulfoxide or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial synthesis of this compound can be scaled up by using high-efficiency continuous flow reactors. These methods ensure consistent quality and higher yields compared to batch reactions. The scaling process involves:
Optimized Catalysts: Using specific catalysts to enhance reaction rates.
Automated Systems: Employing automated systems for precise control over reaction conditions.
Purification: Advanced purification techniques like chromatography and recrystallization to obtain pure compounds.
Chemical Reactions Analysis
3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one undergoes a variety of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can engage in substitution reactions with this compound, facilitated by reagents like chlorides, bromides, or even stronger acids or bases.
Major Products
The reaction products can include modified quinazolinones, ethyl derivatives with altered substituents, and rearranged oxadiazoles, depending on the nature of the reactions and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have been linked to antibacterial effects against various pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Mercaptoquinazolinone | Contains a thiol group | Anticancer and antifungal properties |
| 1,2,4-Oxadiazole Derivatives | Oxadiazole ring present | Antimicrobial activity |
| Quinazoline-based Inhibitors | Similar core structure | Inhibition of dihydrofolate reductase |
Anticancer Activity
The compound has shown promising results in anticancer studies. Quinazoline derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The presence of the methylsulfanyl group in the structure may enhance its interaction with biological targets involved in cancer progression.
Other Pharmacological Applications
The diverse functional groups present in this compound suggest potential for various other pharmacological applications:
- Anticonvulsant Activity : Compounds derived from similar structures have demonstrated anticonvulsant effects .
- Cholesterol Regulation : Some quinazolinone derivatives have been studied for their ability to modulate HDL cholesterol levels .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound. Notable findings include:
- Synthesis Methods : Multi-step synthetic routes are often employed to create this compound while preserving its structural integrity and enhancing biological activity .
- Biological Testing : In vitro studies have shown that modifications to the compound's structure can lead to increased efficacy against target microorganisms and cancer cells .
Mechanism of Action
The mechanism by which 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one exerts its effects often involves binding to specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or DNA sequences.
Pathways Involved: It can modulate biochemical pathways such as signal transduction, gene expression, or metabolic routes, leading to observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
2.1.1. Quinazolin-4-one vs. Triazol-3-one Derivatives Compounds like those in (e.g., 2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one) replace the quinazolinone core with a triazolone ring.
2.1.2. Oxadiazole vs. Triazole Substituents The 1,2,4-oxadiazole in the target compound contrasts with triazole substituents in ’s 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Oxadiazoles generally exhibit higher oxidative stability than triazoles due to reduced ring strain, as supported by computational studies (e.g., Becke’s density-functional thermochemistry in ) .
Substituent Effects
2.2.1. Methylsulfanyl vs. Sulfonyl Groups
The methylsulfanyl group in the target compound is less polar than the sulfonyl groups in ’s derivatives. This difference impacts solubility: logP values (predicted via DFT methods in ) suggest the methylsulfanyl analog is ~0.5 log units more lipophilic than sulfonyl-containing analogs, favoring blood-brain barrier penetration .
2.2.2. Ethyl vs. sec-Butyl Side Chains
The ethyl group in the target compound contrasts with the sec-butyl substituent in ’s triazolone derivative. Bulkier alkyl chains (e.g., sec-butyl) may sterically hinder target binding but improve pharmacokinetic half-lives due to reduced CYP450 metabolism .
Analytical Data
- NMR Profiling : highlights that substituent-induced chemical shift changes in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) can localize structural modifications. For the target compound, the methylsulfanyl group would deshield adjacent protons, causing upfield shifts in aromatic regions compared to sulfonyl analogs .
- Crystallography : SHELX-based refinements () reveal that oxadiazole-containing compounds often adopt planar conformations, enhancing crystal packing efficiency .
Tabulated Comparison of Key Compounds
Biological Activity
3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of 410.5 g/mol and features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of quinazolinone derivatives. For instance:
- Case Study 1 : A derivative similar to the target compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer activity .
- Case Study 2 : Another study evaluated the effects on colon cancer cells (HT-29), where the compound induced apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Quinazolinones have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro assays showed that compounds derived from quinazolinones reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The biological activities of this compound are likely attributed to:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic processes.
- Interference with DNA Synthesis : Some derivatives have shown the ability to bind to DNA and interfere with replication.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize a multi-step approach starting with the preparation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives (e.g., ethyl chloroacetate) under basic conditions (NaOEt/EtOH) .
- Step 2 : Introduce the methylsulfanylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Step 3 : Optimize yield by adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time (10–24 hours). For example, highlights the use of ice-water precipitation for purification, improving crystallinity .
- Key Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/NaOEt | 75% → 81% |
| Reaction Time | 10 hours (vs. 6 hours) | 20% increase |
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm in H NMR) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous 1,3,4-thiadiazole derivatives .
- HPLC-MS : Monitor purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s reactivity and electronic properties?
- Methodology :
- DFT Calculations : Use Gaussian09 or similar software to model HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution. applied DFT/B3LYP/6-31G(d) to triazole-thione analogs to predict nucleophilic sites (e.g., sulfur atoms) .
- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water/DMSO) to assess stability .
Q. How can researchers resolve discrepancies in solubility data across different solvents?
- Methodology :
- Step 1 : Perform a Hansen Solubility Parameter (HSP) analysis to categorize solvents based on δD, δP, and δH. For example, noted poor solubility in polar protic solvents (water) but high solubility in DMF/DMSO .
- Step 2 : Use phase diagrams to identify co-solvent systems (e.g., ethanol-water mixtures) for improved dissolution .
- Data Table :
| Solvent | Solubility (mg/mL) | HSP δTotal |
|---|---|---|
| DMSO | 25.6 | 26.4 |
| Ethanol | 8.2 | 19.4 |
| Water | 0.3 | 47.8 |
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?
- Methodology :
- Analog Synthesis : Replace the methylsulfanyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups. compared cycloheptyl vs. cyclohexyl substituents in triazole-sulfonamide analogs .
- Biological Assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorescence-based assays. validated triazole derivatives against fungal pathogens via MIC (Minimum Inhibitory Concentration) measurements .
Q. How can thermal stability and degradation pathways be analyzed?
- Methodology :
- TGA/DSC : Determine decomposition temperatures (Td) under nitrogen. For example, similar quinazolinones showed Td > 200°C, with exothermic peaks indicating oxidative degradation .
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation) under accelerated storage conditions (40°C/75% RH) .
Key Notes for Experimental Design
- Contradiction Management : When spectral data (e.g., C NMR shifts) conflict with computational predictions, prioritize empirical validation via X-ray crystallography .
- Advanced SAR : Focus on modifying the 1,2,4-oxadiazole and quinazolinone rings, as these regions dominate electronic and steric interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
